(3-(Pyridin-3-yl)phenyl)boronic acid
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Overview
Description
(3-(Pyridin-3-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable carbon-boron bonds, which are essential in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: The most common method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Hydroboration: Another method involves the hydroboration of a pyridine-substituted alkyne, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Pyridin-3-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery.
Industry:
Mechanism of Action
Molecular Targets and Pathways: (3-(Pyridin-3-yl)phenyl)boronic acid primarily acts through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This mechanism is crucial for the formation of complex organic molecules in both laboratory and industrial settings.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
4-(Pyridin-3-yl)phenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Phenylboronic acid: Lacks the pyridine ring, making it less effective in certain catalytic applications.
Uniqueness: (3-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic systems (pyridine and phenyl rings), which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQXHWHJJERAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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